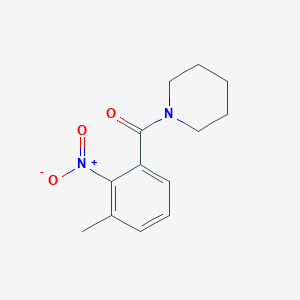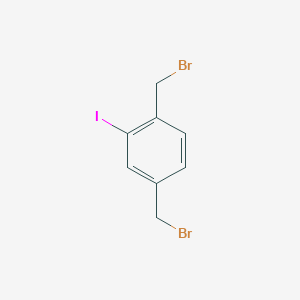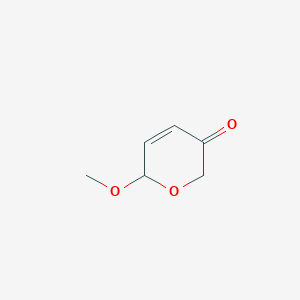
6-甲氧基-2H-吡喃-3(6H)-酮
描述
6-Methoxy-2H-pyran-3(6H)-one is an organic compound belonging to the class of pyranones It is characterized by a six-membered ring containing one oxygen atom and a methoxy group attached to the sixth position
科学研究应用
6-Methoxy-2H-pyran-3(6H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of flavoring agents and fragrances due to its pleasant aroma.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2H-pyran-3(6H)-one typically involves the following steps:
Starting Material: The synthesis begins with furfuryl alcohol.
Epoxidation: The furfuryl alcohol undergoes epoxidation to form 2-alkyl-4,5-epoxy-6-methoxytetrahydropyran-3-ones.
Acid-Catalyzed Rearrangement: The epoxide is then subjected to acid-catalyzed rearrangement to yield 6-Methoxy-2H-pyran-3(6H)-one
Industrial Production Methods
Industrial production methods for 6-Methoxy-2H-pyran-3(6H)-one are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Methoxy-2H-pyran-3(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted pyranones depending on the reagents used.
作用机制
The mechanism of action of 6-Methoxy-2H-pyran-3(6H)-one involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used.
相似化合物的比较
Similar Compounds
Maltol: 3-Hydroxy-2-methyl-4H-pyran-4-one.
Ethyl Maltol: 2-Ethyl-3-hydroxy-4H-pyran-4-one.
Pyromeconic Acid: 3-Hydroxy-2-methyl-4H-pyran-4-one.
Uniqueness
6-Methoxy-2H-pyran-3(6H)-one is unique due to its methoxy group at the sixth position, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where other pyranones may not be suitable .
属性
IUPAC Name |
2-methoxy-2H-pyran-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-8-6-3-2-5(7)4-9-6/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMDMDCKEUYPDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C=CC(=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515095 | |
| Record name | 6-Methoxy-2H-pyran-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60249-17-4 | |
| Record name | 6-Methoxy-2H-pyran-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-Methoxy-2H-pyran-3(6H)-one a valuable starting material in organic synthesis?
A1: 6-Methoxy-2H-pyran-3(6H)-one possesses a unique structure featuring both an enone system and a reactive methoxy group. [] This allows for diverse chemical transformations. For instance, it can undergo electrophilic attack at the C-2 position, participate in Diels-Alder reactions as a diene, and the methoxy group can be easily modified or removed. [] This versatility makes it a valuable precursor for synthesizing various heterocyclic compounds.
Q2: Can you provide specific examples of how 6-Methoxy-2H-pyran-3(6H)-one has been used to synthesize other compounds?
A2: Absolutely. One example is the synthesis of pyranoquinolines, -quinazolines, and -benzodiazepines, important classes of heterocyclic compounds with diverse biological activities. [] Another example involves utilizing 6-Methoxy-2H-pyran-3(6H)-one to prepare maltol, ethylmaltol, and pyromeconic acid. This synthesis involves epoxidation of 6-Methoxy-2H-pyran-3(6H)-one followed by an acid-catalyzed rearrangement. []
Q3: The provided research mentions the synthesis of Mannich bases from 6-Methoxy-2H-pyran-3(6H)-one. What makes this reaction significant?
A3: The Mannich reaction is a classic method for forming carbon-carbon bonds, creating compounds with an aminoalkyl group. In this case, reacting 6-Methoxy-2H-pyran-3(6H)-one with morpholine and formalin yields 4-morpholinomethyl-2H-pyran-3(6H)-ones. [] These resulting compounds can be further derivatized, expanding the chemical space accessible from 6-Methoxy-2H-pyran-3(6H)-one.
Q4: Are there any studies exploring the structure-activity relationships of compounds derived from 6-Methoxy-2H-pyran-3(6H)-one?
A4: Yes, some studies have investigated the antimicrobial properties of 2H-pyran-3(6H)-one derivatives. For example, research has shown that phenylthio, benzenesulfonyl, p-acetylaminobenzenesulfonyl, and p-bromophenyl substituents at the C-2 position enhance activity against gram-positive bacteria. [] These findings highlight the potential of modifying 6-Methoxy-2H-pyran-3(6H)-one to create compounds with tailored biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



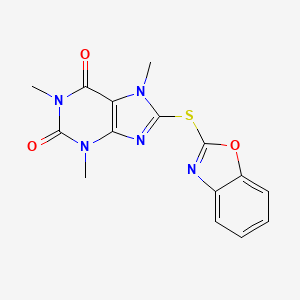
![N-(2-Methoxyethyl)-2-[4-oxo-1-phenyl-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B1658178.png)
![3-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]-N,N-dimethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B1658179.png)
![3-[(4Z)-4-[(3-bromophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B1658180.png)
![1-[2-[3-(4-Chlorophenyl)-4-oxoimidazolidin-1-yl]-2-oxoethyl]-1-cyclopropyl-3-(2,6-dichlorophenyl)urea](/img/structure/B1658182.png)
![1-[2,6-BIS(PROPAN-2-YL)PHENYL]-3-{2-[3-(4-CHLOROPHENYL)-4-OXOIMIDAZOLIDIN-1-YL]-2-OXOETHYL}-3-PROPYLUREA](/img/structure/B1658183.png)
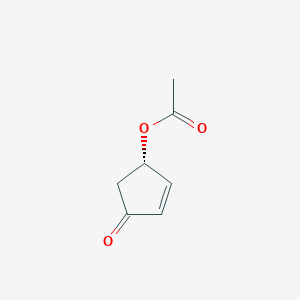
![4-[({2-[2-ETHYL-4-(2-METHOXYPHENYL)-2-METHYLOXAN-4-YL]ETHYL}AMINO)METHYL]-N,N-DIMETHYLANILINE](/img/structure/B1658186.png)
![2-[[2-(2-Chlorophenyl)quinazolin-4-yl]amino]ethanol](/img/structure/B1658187.png)
![2-Morpholin-4-ylmethyl-1H-naphtho[2,3-d]imidazole](/img/structure/B1658188.png)
![methyl 4-[3-[(E)-[1-(4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B1658194.png)
